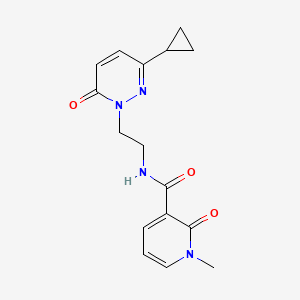

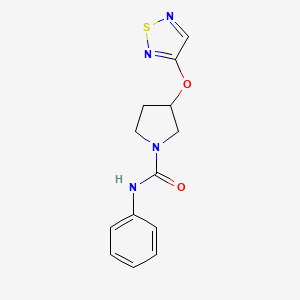

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

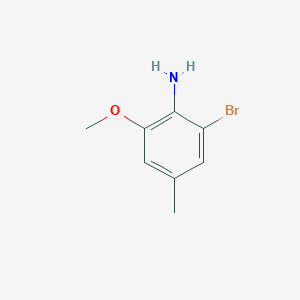

The compound "N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide" belongs to a class of organic compounds known for their complex structures and potential biological activities. Such compounds often contain multiple functional groups, including pyridazinone, dihydropyridine, and carboxamide groups, which may contribute to diverse chemical properties and reactivities.

Synthesis Analysis

Synthesis of complex molecules typically involves multi-step synthetic pathways. For similar compounds, synthesis can be achieved through methods like the aza-Wittig reaction, cycloaddition, and subsequent ring-transformation reactions, which allow for the construction of the core structure and the introduction of various functional groups in a controlled manner (Okawa et al., 1997).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like NMR, FT-IR, and X-ray crystallography. These methods provide detailed information about the molecular framework, stereochemistry, and electronic properties, crucial for understanding the compound's reactivity and biological activity (Jayarajan et al., 2019).

Chemical Reactions and Properties

Chemical reactivity in these compounds can be influenced by the presence of multiple reactive sites. Studies on similar molecules have shown varied chemical behaviors such as cycloaddition reactions with olefins, transformations under basic conditions, and interactions with nucleophiles, highlighting the versatility of these compounds in chemical synthesis (Christl et al., 1990).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, can be influenced by the compound's molecular arrangement and intermolecular forces. Characterization of similar compounds has been conducted to understand these properties better, which are critical for the compound's application in different fields (Gad-Elkareem et al., 2011).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the compound's behavior in chemical reactions and its potential biological activity. Investigations into related compounds have explored these aspects through experimental and computational studies, providing insights into their chemical behavior and interactions with biological targets (Schroeder et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Evaluation

- The compound is involved in the synthesis of new heterocyclic derivatives showing significant antimicrobial activity. For example, the synthesis of thienopyrimidine derivatives demonstrated pronounced antimicrobial effects, highlighting the compound's potential in developing new antimicrobial agents (Bhuiyan et al., 2006).

Novel Synthesis Routes

- Research has focused on establishing novel synthesis routes for pyridazin-3-one derivatives and 2-amino-5-arylazopyridine derivatives. These compounds are used to synthesize fused azines, showing the versatility of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide in heterocyclic chemistry (Ibrahim & Behbehani, 2014).

Antimicrobial Agents Synthesis

- The compound serves as a starting material in the synthesis of various pyridines, pyrimidinones, oxazinones, and their derivatives aimed at antimicrobial applications. This synthesis process underscores the compound's utility in generating potentially powerful antimicrobial agents (Hossan et al., 2012).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

- Research into the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has led to the synthesis of various heterocyclic derivatives, including dihydropyridinones. This process illustrates the compound's potential in organic synthesis and the development of novel organic compounds (Bacchi et al., 2005).

Anti-Inflammatory Activity

- The compound has been utilized in synthesizing heterocyclic systems fused to a thiophene moiety, demonstrating significant anti-inflammatory activity. This application underscores its potential in the development of new anti-inflammatory drugs (Amr et al., 2007).

Eigenschaften

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-19-9-2-3-12(16(19)23)15(22)17-8-10-20-14(21)7-6-13(18-20)11-4-5-11/h2-3,6-7,9,11H,4-5,8,10H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUABMZKRBCZDJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[Benzyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492812.png)

![(E)-N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2492813.png)

![1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492815.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2492820.png)

![1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B2492822.png)

![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2492823.png)

![2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2492826.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2492831.png)